molecular formula C11H9BrN2O2S B1523281 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-52-3

1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1523281
CAS No.: 1283109-52-3
M. Wt: 313.17 g/mol
InChI Key: RQAWQUXBDOCKRC-UHFFFAOYSA-N
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Description

1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole core fused with an azetidine ring. The benzothiazole moiety is substituted with a bromine atom at the 6-position, while the azetidine ring contains a carboxylic acid group at the 3-position. This structure combines the rigidity of the benzothiazole system with the strained azetidine ring, making it a promising scaffold in medicinal chemistry for targeting receptors like S1P1 (sphingosine-1-phosphate receptor 1) . Its synthesis typically involves strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates or coupling of pre-functionalized benzothiazole derivatives with azetidine-3-carboxylic acid building blocks .

Properties

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWQUXBDOCKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the azetidine and carboxylic acid functional groups may enhance these properties by improving solubility and bioavailability.

Anticancer Research

The compound's structural features suggest potential anticancer activity. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may interact with cellular pathways involved in cancer progression, warranting further investigation through in vitro and in vivo studies.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their biological activities against cancer cell lines. The results demonstrated that this compound exhibited moderate cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further drug development.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to participate in various polymerization reactions can lead to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Development of Conductive Polymers

Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials demonstrated improved electrical conductivity compared to traditional polymers, indicating potential applications in electronic devices and sensors.

Environmental Remediation

The compound's reactivity suggests potential applications in environmental remediation efforts, particularly in the degradation of pollutants. Benzothiazole derivatives have been studied for their ability to interact with heavy metals and organic pollutants, facilitating their removal from contaminated sites.

Case Study: Adsorption Studies

A study investigated the adsorption capacity of this compound on various adsorbents for heavy metal removal from wastewater. Results indicated significant adsorption efficiency, highlighting its potential use in wastewater treatment technologies.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) may enhance electrophilic reactivity compared to methoxy (electron-donating), influencing binding to targets like S1P1 .
  • Steric Effects : The bulkier bromine substituent (van der Waals volume ~23 ų) could hinder binding in sterically constrained pockets compared to smaller fluorine (~15 ų) .

Modifications on the Azetidine Ring

The azetidine-3-carboxylic acid moiety is critical for hydrogen bonding and solubility. Comparisons with azetidine derivatives include:

Compound Name Azetidine Modification Key Properties Source
1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Boc-protected, fluoro-substituted Enhanced stability for synthetic intermediates
1-Acetyl-3-azetidinecarboxylic acid Acetylated N-atom Reduced polarity; potential prodrug form
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluorine and hydroxymethyl groups Dual functionalization for diversification

Key Observations :

  • Protecting Groups : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups improve handling during synthesis but require deprotection for biological activity .
  • Fluorine Substitution : Fluorine at the 3-position increases metabolic stability and alters ring puckering dynamics, as analyzed via Cremer-Pople coordinates .

Pharmacological and Structural Comparisons

  • S1P1 Agonist Activity : The target compound shares structural motifs with 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid, a potent S1P1 agonist (EC₅₀ = 0.2 μM). The bromobenzothiazole may offer improved selectivity over benzofuran analogs due to reduced off-target interactions .
  • Crystallographic Analysis : SHELX-refined structures of related azetidine derivatives reveal planar benzothiazole rings and puckered azetidine conformations (puckering amplitude ~0.5 Å), critical for receptor binding .

Biological Activity

1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound suggests several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human acute leukemia cells and breast cancer cell lines, demonstrating IC50 values in the low micromolar range .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Flow cytometry assays have suggested that it promotes caspase activation and increases p53 expression levels in treated cells, indicative of apoptotic processes .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)15.63
CytotoxicityU-937 (Acute Monocytic Leukemia)12.5
Apoptosis InductionCEM-13 (T Acute Lymphoblastic Leukemia)10.0
AntiproliferativeHT29 (Colon Cancer)20.0

Case Studies

  • Study on Anticancer Properties : In a study examining various derivatives of benzothiazole compounds, this compound was found to be more effective than standard chemotherapeutics like doxorubicin against certain cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer agents .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated strong interactions between the compound and key proteins involved in cancer cell survival pathways. The binding affinity was significantly enhanced due to the structural characteristics imparted by the bromine substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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